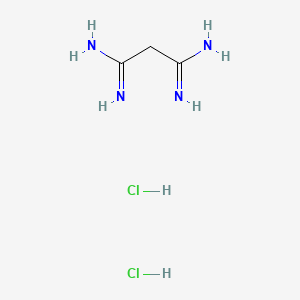
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-
概要
説明
準備方法
The synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- can be achieved through several synthetic routes. One common method involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the third position to yield 4-methoxy-6-methyl-2H-pyran-2-one . The bromination of this compound at the third position completes the synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Methoxylation and Methylation: The methoxy and methyl groups can be modified through further methoxylation or methylation reactions.
Common reagents used in these reactions include sodium hydroxide, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is of particular interest in the development of new therapeutic agents.
類似化合物との比較
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- can be compared with other similar compounds such as:
4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methoxy-2H-pyran-2-one:
The uniqueness of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-bromo-4-methoxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(10-2)6(8)7(9)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLQAXHTKTHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337190 | |
| Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-35-9 | |
| Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
![2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3385811.png)
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)
![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3385844.png)


![2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile](/img/structure/B3385867.png)
![1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B3385869.png)
